molecular formula C23H38O4 B3027033 5-Ethoxy-10-Gingerol

5-Ethoxy-10-Gingerol

Cat. No.: B3027033
M. Wt: 378.5 g/mol
InChI Key: IIMWZRCCMNNCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-10-Gingerol is a derivative of gingerol, a major bioactive component found in ginger (Zingiber officinale). This compound is characterized by its unique structure, which includes an ethoxy group at the fifth position and a hydroxy-methoxyphenyl group. It is known for its potential pharmacological activities and is a subject of interest in various scientific research fields .

Scientific Research Applications

5-Ethoxy-10-Gingerol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of gingerol derivatives.

    Biology: It is investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Research focuses on its potential therapeutic effects, including anti-cancer and anti-diabetic activities.

    Industry: It is used in the formulation of dietary supplements and functional foods

Safety and Hazards

The safety data sheet for 5-Ethoxy-10-Gingerol suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided, and ingestion and inhalation should be prevented. It should be stored under the recommended conditions in the Certificate of Analysis .

Mechanism of Action

Target of Action

5-Ethoxy-10-Gingerol is a derivative of gingerol . It has been found to play an important role as a 5-hydroxytryptamine 3 (5-HT3) antagonist, neurokinin-1 (NK-1) antagonist, and possesses prokinetic activities .

Mode of Action

The mode of action of this compound is related to caspase-8, caspase-9, caspase-3, and caspase-7 activation, and also the breakdown of poly-ADP ribose polymerase (PARP) . It has also been found to improve glucose absorption in cells and express glucose transporter type 4 (GLUT4) on the outer membrane of the cells .

Biochemical Pathways

This compound affects a number of biochemical pathways. It has been reported to induce cell cycle arrest and exert anti-invasive and apoptosis-promoting effects through acting on multiple signaling pathways in different types of cancer cells . It may also act on the TNF-α, IL-6, NF-κB, cyclooxygenase-2 (COX-2), and caspase-3, and other tumor-metabolic pathway factors in the prevention of cancer .

Pharmacokinetics

The pharmacokinetics of this compound and its related compounds have been studied in rats . The study used an Ultra-Performance Liquid Chromatography Q-Exactive High-Resolution Mass Spectrometer (UPLC-Q-Exactive–HRMS) for simultaneous determination of eight compounds, including 6-gingerol, 6-shogaol, 8-gingerol, 8-shogaol, 10-gingerol, 10-shogaol, Zingerone, and 6-isodehydrogingenone in plasma and tissues of rats .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer properties. It has been found to induce cell cycle arrest, exert anti-invasive effects, and promote apoptosis . It also has potential antidiabetic activity, as it has been found to improve glucose absorption in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-10-Gingerol typically involves the ethylation of 10-Gingerol. The process begins with the extraction of 10-Gingerol from ginger, followed by a reaction with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-10-Gingerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .

Comparison with Similar Compounds

  • 6-Gingerol
  • 8-Gingerol
  • 10-Gingerol
  • 6-Shogaol
  • 8-Shogaol

Comparison: 5-Ethoxy-10-Gingerol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities. Compared to other gingerol derivatives, it may exhibit different pharmacokinetics and bioavailability, making it a valuable compound for specific therapeutic applications .

Properties

IUPAC Name

5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWZRCCMNNCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.